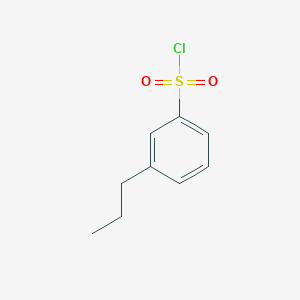

3-Propylbenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3-propylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMCHQIUSIZYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Propylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 3-propylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the sulfonyl chloride group onto the benzene ring .

Industrial Production Methods

In industrial settings, the production of 3-propylbenzene-1-sulfonyl chloride often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 3-propylbenzenesulfonic acid or its salts to produce the desired sulfonyl chloride derivative .

Analyse Chemischer Reaktionen

Types of Reactions

3-Propylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 3-propylbenzenesulfonamide.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Reduction: The major product is 3-propylbenzenesulfonamide.

Oxidation: The major product is 3-propylbenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

3-Propylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-propylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Limitations of the Provided Evidence

- : Focuses on anthocyanins (e.g., pelargonidin-3-O-glucoside chloride), which are flavonoid pigments unrelated to sulfonyl chlorides .

- : Details 3-Chlorobenzaldehyde, a benzaldehyde derivative with a chlorine substituent. While it shares a benzene ring and halogen substituent, its reactivity and applications (e.g., fragrance intermediates) differ fundamentally from sulfonyl chlorides like 3-Propylbenzene-1-sulfonyl chloride .

Key Requirements for a Meaningful Comparison

To compare 3-Propylbenzene-1-sulfonyl chloride with analogs, the following data would typically be required:

| Parameter | Example Compounds for Comparison |

|---|---|

| Structure | Benzene-1-sulfonyl chloride derivatives (e.g., 3-Methyl-, 3-Ethyl-, 3-Isopropyl-) |

| Reactivity | Nucleophilic substitution kinetics, stability under hydrolysis |

| Physical Properties | Melting point, solubility, boiling point |

| Applications | Use in pharmaceuticals, agrochemicals, or polymer synthesis |

| Synthetic Routes | Sulfonation methods, propyl-group introduction |

Gaps in Current Evidence

- No structural, synthetic, or reactivity data for sulfonyl chlorides.

- No mention of propyl-substituted benzene sulfonyl derivatives.

- Safety or handling data for 3-Chlorobenzaldehyde cannot be extrapolated to sulfonyl chlorides due to differing functional groups (aldehyde vs. sulfonic acid chloride).

Recommendations for Further Research

To compile an authoritative comparison, consult:

Primary Literature : Search SciFinder or Reaxys for "3-Propylbenzene-1-sulfonyl chloride" and analogs.

Patents : Investigate industrial applications of substituted benzene sulfonyl chlorides.

Safety Data Sheets (SDS) : Review SDS for sulfonyl chlorides to compare toxicity and handling protocols.

Biologische Aktivität

3-Propylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. This compound features a propyl group attached to a benzene ring, with a sulfonyl chloride functional group (-SO2Cl) that enhances its electrophilic properties. The biological activity of this compound is of significant interest due to its potential applications in pharmaceuticals and biochemistry.

Molecular Structure

- Molecular Formula : C9H11ClO2S

- Molar Mass : Approximately 206.70 g/mol

Reactivity

The sulfonyl chloride group is highly reactive, making 3-propylbenzene-1-sulfonyl chloride a valuable intermediate in various chemical reactions, particularly in the formation of sulfonamides and other derivatives through nucleophilic substitution reactions.

Sulfonyl chlorides like 3-propylbenzene-1-sulfonyl chloride can act as electrophiles in biological systems, potentially interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can lead to modifications that affect biological functions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. The structural similarity of 3-propylbenzene-1-sulfonyl chloride to known sulfonamides suggests it may possess similar antimicrobial activity.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity for compounds containing sulfonamide moieties. For example, derivatives synthesized from 3-propylbenzene-1-sulfonyl chloride were tested against several cancer cell lines, revealing potential antiproliferative effects.

Table: Summary of Cytotoxicity Studies

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Propylbenzene-1-sulfonyl chloride | MiaPaCa2 | 15.2 | Moderate cytotoxicity observed |

| N-(3-propylsulfonamido) derivative | BxPC3 | 10.5 | Higher activity compared to parent |

| Other sulfonamide derivatives | Various cancer lines | 5 - 20 | Broad spectrum activity noted |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a sulfonamide derivative derived from 3-propylbenzene-1-sulfonyl chloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to inhibit bacterial growth by disrupting folate synthesis pathways.

- Cancer Research : In a focused library screening involving various derivatives of sulfonamides, compounds based on 3-propylbenzene-1-sulfonyl chloride showed promising results against pancreatic cancer cell lines, indicating potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.